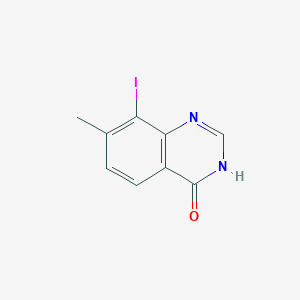
8-Iodo-7-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-7-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7IN2O and its molecular weight is 286.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of 8-Iodo-7-methylquinazolin-4(3H)-one and its derivatives. Research indicates that compounds in this class exhibit enhanced activity against multi-drug resistant bacteria when conjugated with silver nanoparticles. The study synthesized several quinazolinone derivatives, including this compound, and evaluated their efficacy against various Gram-positive and Gram-negative bacteria.
Key Findings:
- The presence of electron-donating groups, such as methoxy and methylthio, significantly improved antibacterial activity.
- Compounds with different substituents on the quinazoline ring demonstrated varying levels of efficacy, suggesting a structure-activity relationship that could guide future drug development .
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory properties. A study focused on synthesizing new derivatives and evaluating their effects on inflammation using animal models. The results indicated that certain derivatives exhibited significant anti-inflammatory activity.
Experimental Insights:
- The anti-inflammatory effects were assessed through carrageenan-induced paw edema models in rats.
- Compounds were administered at various doses, revealing a dose-dependent inhibition of inflammation .
Anticancer Potential
The compound's anticancer potential is another area of active research. Quinazoline derivatives are recognized for their ability to inhibit tumor growth and are being explored as chemotherapeutic agents.
Mechanisms of Action:
- Studies have shown that certain derivatives can inhibit cell proliferation by affecting cell cycle dynamics, particularly by inducing cell cycle arrest at the G0/G1 phase.
- In vitro assays demonstrated that these compounds displayed promising IC50 values against various cancer cell lines, indicating their potential as effective anticancer agents .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 7-Methylquinazolin-4(3H)-one | Lacks iodine substitution | Less reactive; primarily studied for basic properties |
| 8-Bromo-7-methylquinazolin-4(3H)-one | Bromine instead of iodine | Similar reactivity but potentially different biological activity |
| 6-Iodoquinazolin-4(3H)-one | Iodine at position six | Different pharmacological profile; distinct activities |
| Quinazoline derivatives | General class without specific substitutions | Varied properties based on substituents; broader applications |
The iodine substitution in this compound enhances its reactivity and biological activity compared to other derivatives .
Propriétés
Numéro CAS |
943602-97-9 |
|---|---|
Formule moléculaire |
C9H7IN2O |
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
8-iodo-7-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |
Clé InChI |
VQJLQKDCUPAFSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)NC=N2)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













